molecular formula C8H14ClNO2 B2594115 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride CAS No. 2361645-03-4

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride

Cat. No.: B2594115
CAS No.: 2361645-03-4
M. Wt: 191.66
InChI Key: DJOZXROJFAEDTG-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride is a unique chemical compound characterized by its bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride typically involves the use of bicyclo[3.1.0]hexane derivatives. One common method includes the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides, which allows for the formation of the bicyclic structure under mild conditions . The reaction proceeds via nucleophilic addition facilitated by the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclobutanes, followed by annulation with the resulting enolate and keteniminium species .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain biological molecules, facilitating its binding to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(bicyclo[2.1.1]hexanyl)acetic acid: This compound has a similar bicyclic structure but differs in the arrangement of the carbon atoms.

    2-Amino-2-(bicyclo[1.1.0]butanyl)acetic acid: Another similar compound with a different bicyclic framework.

Uniqueness

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-2-4-1-5(4)3-6;/h4-7H,1-3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOZXROJFAEDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-03-4
Record name 2-amino-2-{bicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride
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